molecular formula C17H17NOS B12806172 3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine CAS No. 78134-70-0

3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine

Cat. No.: B12806172
CAS No.: 78134-70-0
M. Wt: 283.4 g/mol
InChI Key: MAIYTAQSKUNZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine typically involves the condensation of 2-aminothiophenol with ethyl phenylacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazepine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin biosynthesis. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex .

Properties

CAS No.

78134-70-0

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine

InChI

InChI=1S/C17H17NOS/c1-2-19-16-12-20-15-11-7-6-10-14(15)17(18-16)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3

InChI Key

MAIYTAQSKUNZHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1CSC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.